molecular formula C10H10BrF2NO B2484106 2-Bromo-N-(3,5-difluorobenzyl)propanamide CAS No. 2279124-56-8

2-Bromo-N-(3,5-difluorobenzyl)propanamide

Cat. No. B2484106
CAS RN: 2279124-56-8
M. Wt: 278.097
InChI Key: PRSMKORICBAQOA-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,5-difluorobenzyl)propanamide is a compound that belongs to a class of organic compounds containing bromine, fluorine, and an amide functional group. These types of compounds are of interest due to their potential applications in medicinal chemistry, polymer synthesis, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar bromo-difluorobenzyl compounds often involves nucleophilic substitution reactions where the bromine atom acts as a leaving group. For instance, Kulai and Mallet-Ladeira (2016) demonstrated the synthesis of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, utilizing NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and X-ray diffraction for analysis (Kulai & Mallet-Ladeira, 2016).

Scientific Research Applications

Fluorescent ATRP Initiator

2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a variant of the compound, has been synthesized and analyzed for its potential as a fluorescent atom transfer radical polymerization (ATRP) initiator. This application is notable in polymer chemistry for initiating controlled polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Photodynamic Therapy

Research on zinc phthalocyanine derivatives, including those substituted with 2-bromo-propanamide analogs, has shown their significant potential in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Mutagenic Effect Study

Studies have explored the mutagenic effects of 2-bromo-propanamides, including derivatives of 2-Bromo-N-(3,5-difluorobenzyl)propanamide, on Salmonella typhimurium. This research is crucial in understanding the mutagenic properties and safety profiles of various chemical compounds (Dolzani et al., 1992).

Crystal Structure Analysis

The compound 2-bromo-N-(2,4-difluorobenzyl)benzamide, closely related to the query compound, has been synthesized and its crystal structure established. Such studies aid in the understanding of molecular interactions and the development of new materials or drugs (Polo et al., 2019).

properties

IUPAC Name

2-bromo-N-[(3,5-difluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c1-6(11)10(15)14-5-7-2-8(12)4-9(13)3-7/h2-4,6H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSMKORICBAQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC(=C1)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(3,5-difluorobenzyl)propanamide

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